molecular formula C16H17ClN4O3 B3903063 N-{(E)-1-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-N-(4-METHYLPIPERAZINO)AMINE

N-{(E)-1-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-N-(4-METHYLPIPERAZINO)AMINE

Cat. No.: B3903063
M. Wt: 348.78 g/mol
InChI Key: PDNZQQNYZWNULD-WOJGMQOQSA-N
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Description

N-{(E)-1-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-N-(4-METHYLPIPERAZINO)AMINE is a complex organic compound characterized by its unique structure, which includes a chlorinated nitrophenyl group, a furan ring, and a piperazine moiety

Properties

IUPAC Name

(E)-1-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-N-(4-methylpiperazin-1-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O3/c1-19-6-8-20(9-7-19)18-11-13-3-5-16(24-13)14-4-2-12(21(22)23)10-15(14)17/h2-5,10-11H,6-9H2,1H3/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNZQQNYZWNULD-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)N=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)/N=C/C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-1-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-N-(4-METHYLPIPERAZINO)AMINE typically involves a multi-step process. The initial step often includes the preparation of the 2-chloro-4-nitrophenyl derivative, which is then reacted with a furan compound under specific conditions to form the intermediate. This intermediate is subsequently condensed with 4-methylpiperazine under controlled conditions to yield the final product. The reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to maintain consistency and quality. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

N-{(E)-1-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-N-(4-METHYLPIPERAZINO)AMINE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{(E)-1-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-N-(4-METHYLPIPERAZINO)AMINE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{(E)-1-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-N-(4-METHYLPIPERAZINO)AMINE involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain enzymes or receptors, modulating their activity. For instance, the nitrophenyl group may interact with cellular proteins, leading to alterations in cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{(E)-1-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-N-(4-METHYLPIPERAZINO)AMINE is unique due to its combination of a chlorinated nitrophenyl group, a furan ring, and a piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{(E)-1-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-N-(4-METHYLPIPERAZINO)AMINE
Reactant of Route 2
N-{(E)-1-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-N-(4-METHYLPIPERAZINO)AMINE

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